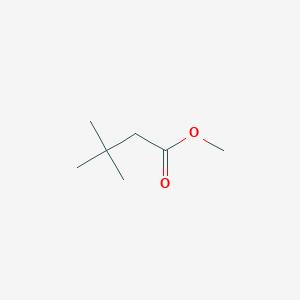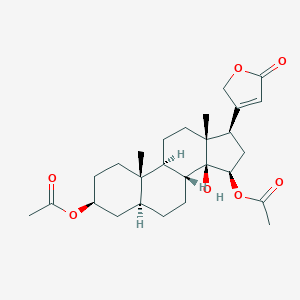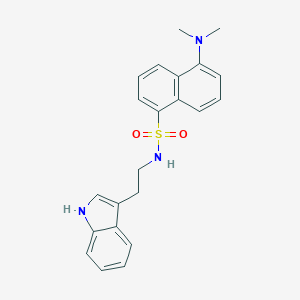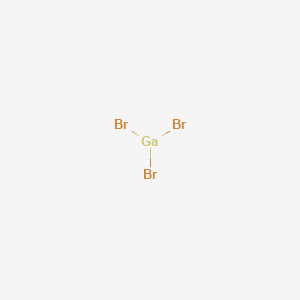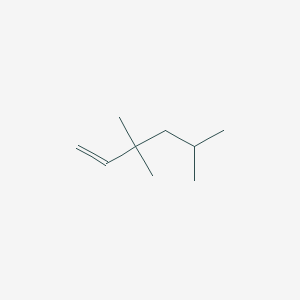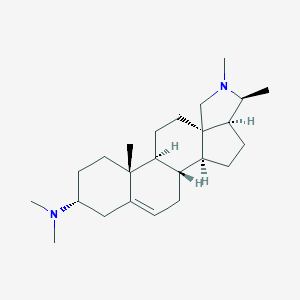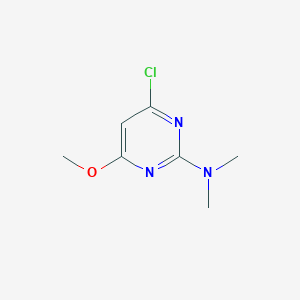
Benzene, 1,1'-(1,2-ethenediyl)bis(2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1'-(1,2-ethenediyl)bis(2-methyl-) is a chemical compound that is commonly known as ethylbenzene. It is an organic compound that is widely used in various industries, including the production of plastics, rubber, and other synthetic materials. Ethylbenzene is also used as a solvent and as a component in gasoline.
Wirkmechanismus
The mechanism of action of ethylbenzene is not fully understood. It is believed to act as a central nervous system depressant and may affect the metabolism of other chemicals in the body. Ethylbenzene has also been shown to have some mutagenic and carcinogenic properties.
Biochemische Und Physiologische Effekte
Ethylbenzene has been shown to have a number of biochemical and physiological effects. It can cause irritation of the eyes, skin, and respiratory tract. It can also cause dizziness, headache, and nausea. Long-term exposure to ethylbenzene has been associated with an increased risk of cancer, particularly leukemia and lymphoma.
Vorteile Und Einschränkungen Für Laborexperimente
Ethylbenzene is widely used in laboratory experiments due to its solubility in water and other solvents. It is also relatively inexpensive and easy to obtain. However, it can be hazardous to handle and requires careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research on ethylbenzene. One area of interest is its potential use in the treatment of cancer. Researchers are also studying the effects of ethylbenzene on the environment and its potential impact on human health. Further research is needed to fully understand the mechanism of action of ethylbenzene and its potential applications in various fields.
In conclusion, ethylbenzene is a widely used chemical compound that has been extensively studied for its various applications in different fields. It is synthesized by the reaction of benzene with ethylene in the presence of a catalyst. Ethylbenzene has been shown to have a number of biochemical and physiological effects, including irritation of the eyes, skin, and respiratory tract, as well as an increased risk of cancer with long-term exposure. While it is widely used in laboratory experiments, it requires careful handling and disposal due to its hazardous nature. There are many potential future directions for research on ethylbenzene, including its potential use in the treatment of cancer and its impact on the environment and human health.
Synthesemethoden
Ethylbenzene is synthesized by the reaction of benzene with ethylene in the presence of a catalyst. The catalyst used in this reaction is usually aluminum chloride or iron chloride. The reaction produces ethylbenzene and hydrogen gas as byproducts.
Wissenschaftliche Forschungsanwendungen
Ethylbenzene has been extensively studied for its various applications in different fields. It is used as a solvent in the chemical industry and as a component in gasoline. Ethylbenzene is also used in the production of styrene, which is used in the production of plastics and other synthetic materials. It has been studied for its potential use in the treatment of cancer, as well as its effects on the environment.
Eigenschaften
CAS-Nummer |
10311-74-7 |
|---|---|
Produktname |
Benzene, 1,1'-(1,2-ethenediyl)bis(2-methyl- |
Molekularformel |
C16H16 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
1-methyl-2-[(E)-2-(2-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16/c1-13-7-3-5-9-15(13)11-12-16-10-6-4-8-14(16)2/h3-12H,1-2H3/b12-11+ |
InChI-Schlüssel |
ARZIVALJTPLLHF-VAWYXSNFSA-N |
Isomerische SMILES |
CC1=CC=CC=C1/C=C/C2=CC=CC=C2C |
SMILES |
CC1=CC=CC=C1C=CC2=CC=CC=C2C |
Kanonische SMILES |
CC1=CC=CC=C1C=CC2=CC=CC=C2C |
Andere CAS-Nummern |
36888-18-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



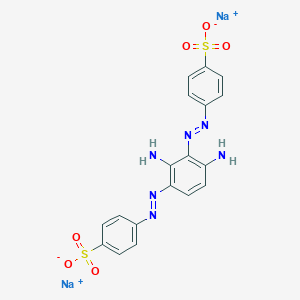
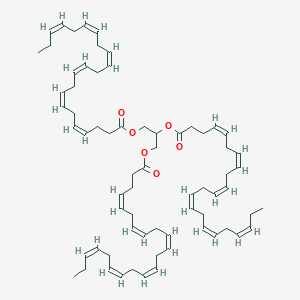
![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B77584.png)
